Ethyl 5-bromo-2-fluorobenzoate
Overview
Description
Synthesis Analysis
The synthesis of related brominated and fluorinated compounds involves multiple steps, including bromination, hydrolysis, and cross-coupling reactions. For instance, the synthesis of 3-{2-[2-(bromomethyl)thiazol-4-yl]ethynyl}-5-fluorobenzonitrile involves a Sonogashira coupling with 3-bromo-5-fluorobenzonitrile, starting from 4-bromo-2-formylthiazole, yielding the final product in 56% overall yield . Similarly, the synthesis of methyl 4-bromo-2-methoxybenzoate from 4-bromo-2-fluorotoluene includes steps like bromination, cyanidation, methoxylation, hydrolysis, and esterification, achieving a purity of 99.8% . These methods could potentially be adapted for the synthesis of ethyl 5-bromo-2-fluorobenzoate.
Molecular Structure Analysis
The molecular structure of brominated and fluorinated aromatic compounds is characterized by the presence of halogen atoms, which can significantly influence the electronic properties of the molecule. The papers do not provide detailed molecular structure analysis of ethyl 5-bromo-2-fluorobenzoate, but the synthesis of related compounds suggests that halogen atoms are strategically placed to facilitate further chemical reactions .
Chemical Reactions Analysis
The chemical reactions involving brominated and fluorinated compounds can be quite diverse. For example, the 3-(bromomethylene)isobenzofuran-1(3H)-ones are synthesized through a regioselective 5-exo-dig bromocyclization and can undergo further transformations, such as palladium-catalyzed cross-coupling reactions or conversion to other heterocycles . These reactions demonstrate the reactivity of bromine and fluorine in aromatic compounds, which is likely to be relevant for ethyl 5-bromo-2-fluorobenzoate as well.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated and fluorinated compounds are influenced by the presence of halogen atoms. These atoms can affect the boiling point, melting point, solubility, and reactivity of the compound. The provided papers do not detail the physical and chemical properties of ethyl 5-bromo-2-fluorobenzoate, but the high purity achieved in the synthesis of methyl 4-bromo-2-methoxybenzoate suggests that careful control of reaction conditions can lead to compounds with well-defined properties .
Scientific Research Applications
Synthesis and Characterization in Radioligand Imaging
Ethyl 5-bromo-2-fluorobenzoate plays a role in the synthesis of radioligands used in Positron Emission Tomography (PET) imaging. A study by Siméon et al. (2012) describes the synthesis of [11C]SP203, a radioligand for imaging brain metabotropic glutamate receptors. Precursors used in this synthesis involve bromo and fluoro substituted arenes, demonstrating the utility of Ethyl 5-bromo-2-fluorobenzoate in developing diagnostic tools in neuroscience (Siméon et al., 2012).
Role in Organic Synthesis
Ethyl 5-bromo-2-fluorobenzoate is utilized in various organic synthesis processes. Mongin and Schlosser (1996) demonstrated its use in regioselective ortho-lithiation of chloro and bromo substituted fluoroarenes, a method significant in the creation of diverse organic compounds (Mongin & Schlosser, 1996). Additionally, Chapman et al. (1971) explored its applications in synthesizing pharmacologically active benzo[b]thiophen derivatives, highlighting its versatility in medicinal chemistry (Chapman et al., 1971).
Applications in Drug Discovery
In the field of drug discovery, Ethyl 5-bromo-2-fluorobenzoate has been employed in the novel synthesis of various compounds. Shaikh and Varvounis (2014) described its use in the synthesis of 3-substituted 2,3-dihydrobenzofurans, an approach potentially beneficial for discovering new therapeutic agents (Shaikh & Varvounis, 2014).
Development of Efficient Continuous-Flow Processes
Ethyl 5-bromo-2-fluorobenzoate also contributes to advancements in chemical process technology. Guo, Yu, and Su (2020) reported its role in developing efficient continuous-flow processes for the production of pharmaceutical intermediates, demonstrating its importance in industrial chemistry (Guo, Yu, & Su, 2020).
Contribution to Synthesis of Antagonists and Other Compounds
Its application extends to the synthesis of specific antagonists and other complex molecules. A study by W. and Mason (1998) involved its use in synthesizing a thromboxane receptor antagonist through a regioselective Heck cross-coupling strategy (W. & Mason, 1998).
Safety And Hazards
Ethyl 5-bromo-2-fluorobenzoate is labeled with the GHS07 pictogram, indicating that it can cause harm . The hazard statements associated with this compound are H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapours/spray, washing hands thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective equipment .
properties
IUPAC Name |
ethyl 5-bromo-2-fluorobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrFO2/c1-2-13-9(12)7-5-6(10)3-4-8(7)11/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYTDYNDPAJSCTK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrFO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50610850 | |
Record name | Ethyl 5-bromo-2-fluorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50610850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-bromo-2-fluorobenzoate | |
CAS RN |
612835-53-7 | |
Record name | Ethyl 5-bromo-2-fluorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50610850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.